3-(4-methoxyphenyl)-3-(1-pyrrolyl)-N-(2-thiazolyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-3-(1-pyrrolyl)-N-(2-thiazolyl)propanamide is a member of methoxybenzenes.
Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblances to the target compound. These derivatives exhibited significant antioxidant and anticancer activities. The study highlighted the potential of these compounds in cancer therapy, particularly against human glioblastoma and triple-negative breast cancer cell lines. The antioxidant activity of certain compounds surpassed that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2020).
Chemical Synthesis and Structural Analysis
The work of Mahesha et al. (2021) demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors related to the target compound. This research provided insights into the synthesis routes and structural characteristics of similar compounds, offering a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Mahesha et al., 2021).
Central Nervous System Penetrability
Rosen et al. (1990) studied a compound structurally related to the target, focusing on its ability to penetrate the central nervous system and bind to serotonin-3 receptors. The research indicated that this compound could be a valuable tool in studying the effects of serotonin-3 receptor antagonists in the brain, thus offering potential applications in neurological research and therapy (Rosen et al., 1990).
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-pyrrol-1-yl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2S/c1-22-14-6-4-13(5-7-14)15(20-9-2-3-10-20)12-16(21)19-17-18-8-11-23-17/h2-11,15H,12H2,1H3,(H,18,19,21) |
InChI Key |
RNYXEDXOIPJGGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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